
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at the 5th position, a propyl group at the 1st position, and an acetic acid moiety at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and subsequent functionalization. One common method involves the reaction of 1-propyl-3-chloro-1H-pyrazole with chloroacetic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the preparation of the pyrazole ring, chlorination, and subsequent introduction of the acetic acid moiety. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学研究应用
2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and propyl groups contribute to the compound’s binding affinity and specificity. The acetic acid moiety may enhance its solubility and facilitate its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-propyl-3-chloro-1H-pyrazole: A precursor in the synthesis of 2-(5-chloro-1-propyl-1H-pyrazol-4-yl)acetic acid.
5-chloro-1H-pyrazole: A structurally similar compound lacking the propyl and acetic acid groups.
1-propyl-1H-pyrazole: Similar structure but without the chloro and acetic acid groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity, while the propyl and acetic acid groups contribute to its solubility and biological activity.
属性
CAS 编号 |
1895414-82-0 |
|---|---|
分子式 |
C8H11ClN2O2 |
分子量 |
202.64 g/mol |
IUPAC 名称 |
2-(5-chloro-1-propylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-11-8(9)6(5-10-11)4-7(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChI 键 |
XTZBVBQOMFNMPY-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C(C=N1)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
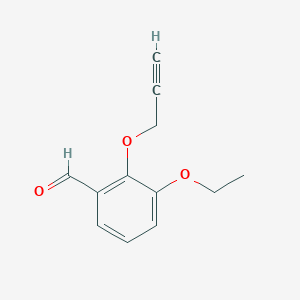
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
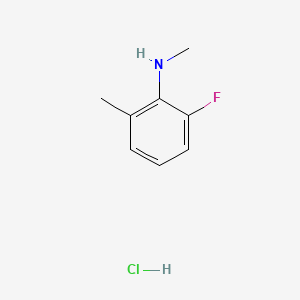

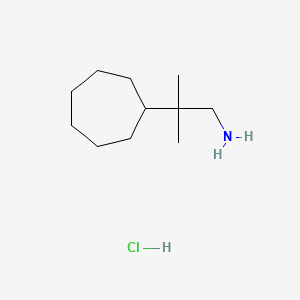
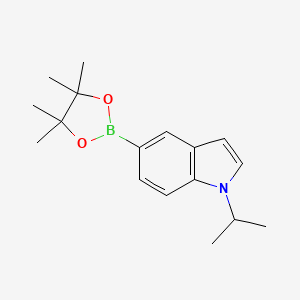
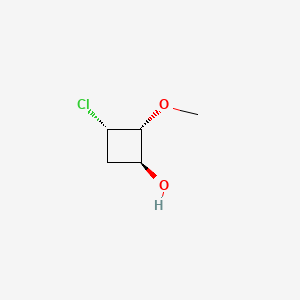
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
